![molecular formula C13H9NO3S B2702019 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1897826-70-8](/img/structure/B2702019.png)
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” is an organic compound containing a pyrrole ring and a thiophene ring, both of which are heterocyclic compounds . The compound also contains a carboxylic acid group and a hydroxy group .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrrole ring and a thiophene ring connected at the 5-position . The presence of a hydroxy group and a carboxylic acid group would also impact the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole and thiophene rings, as well as the hydroxy and carboxylic acid groups . The compound could potentially undergo reactions such as electrophilic aromatic substitution, nucleophilic substitution, and acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group would likely make the compound acidic, and the compound might also exhibit properties common to aromatic compounds .Scientific Research Applications
Synthesis and Inhibition Activity
A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, closely related to the specified compound, have been prepared and evaluated for their inhibition of 5-LOX/COX. These derivatives exhibit promising in vitro activity as dual inhibitors, showcasing submicromolar IC(50) values for the inhibition of 5-LOX and COX-1 respectively, highlighting their potential in medicinal chemistry for the development of anti-inflammatory agents (Hansen et al., 2012).
Pharmacologically Active Derivatives
Research on ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, which shares structural motifs with the compound of interest, has led to the development of various pharmacologically active derivatives. These include compounds with potential anti-inflammatory activity, further emphasizing the utility of benzo[b]thiophene derivatives in drug development (Chapman et al., 1971).
Synthesis and Analgesic Activity
The synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including the 6-substituted compounds, has been explored for their antiinflammatory and analgesic activities. These compounds, including derivatives similar to the specified chemical, demonstrate significant potential in the development of new analgesic agents, highlighting the diverse therapeutic applications of such chemical structures (Muchowski et al., 1985).
Spectroscopic Characterization and DFT Calculations
The synthesis and characterization of novel Schiff base containing the thiophene ring, which relates to the core structure of the specified compound, have been conducted. This study emphasizes the importance of such compounds in the development of materials with potential applications in molecular electronics and photonics due to their unique electronic properties (Ermiş, 2018).
Decarboxylation Studies
Decarboxylation research involving 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, closely related to the compound , offers insights into chemical reactions that may be critical for the modification or activation of pharmaceutical compounds. This research underscores the significance of understanding chemical reactions that can alter the functional groups of a compound, potentially leading to new applications or improved efficiency in drug synthesis (Jackson & Bowlus, 1980).
Future Directions
properties
IUPAC Name |
5-(5-hydroxy-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-8-1-4-11-7(5-8)6-12(18-11)9-2-3-10(14-9)13(16)17/h1-6,14-15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOGIAIWMVMESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(S2)C3=CC=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


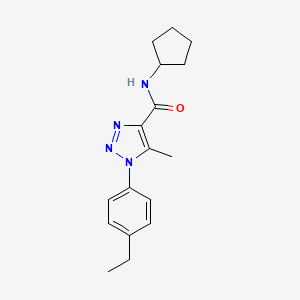
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701938.png)
![1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2701939.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol](/img/structure/B2701940.png)
![6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2701944.png)
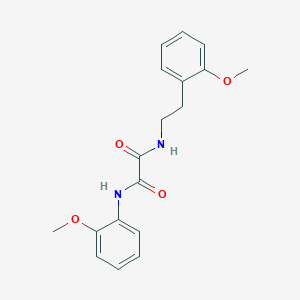
![2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701947.png)
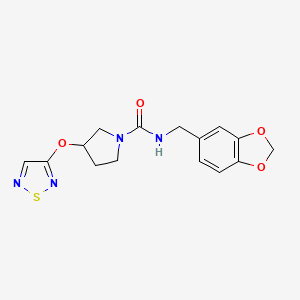
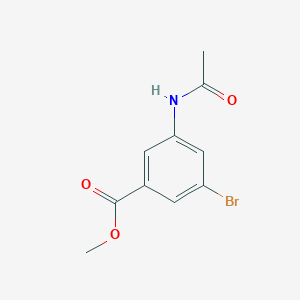
![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)
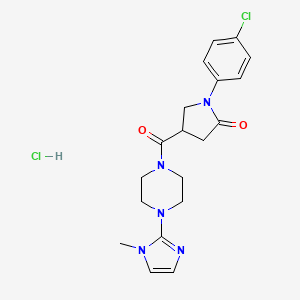
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)
![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)